molecular formula C13H21N B13265867 N-(2,2-dimethylpropyl)-2,3-dimethylaniline

N-(2,2-dimethylpropyl)-2,3-dimethylaniline

Cat. No.: B13265867
M. Wt: 191.31 g/mol
InChI Key: FQDZXPAXGKCOCD-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-2,3-dimethylaniline is an aromatic amine derivative characterized by a 2,3-dimethyl-substituted aniline core and a bulky N-alkyl substituent (2,2-dimethylpropyl, also known as neopentyl). The molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,3-dimethylaniline

InChI

InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

FQDZXPAXGKCOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dimethylaniline typically involves the alkylation of 2,3-dimethylaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,3-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-(2,2-Dimethylpropyl)-2,3-dimethylaniline N-neopentyl, 2,3-dimethyl aniline C₁₄H₂₁N 203.33 High steric hindrance; expected low water solubility; thermal stability
2,3-Dimethylaniline (base structure) Unsubstituted NH₂, 2,3-dimethyl aniline C₈H₁₁N 121.18 Higher reactivity in electrophilic substitution; moderate solubility in polar solvents
N,N-Dimethylaniline N,N-dimethyl, unsubstituted aniline C₈H₁₁N 121.18 Electron-rich amine; used as a catalyst or dye intermediate; volatile
N-[1-(4-Methoxyphenyl)propyl]-2,3-dimethylaniline () N-(4-methoxyphenylpropyl), 2,3-dimethyl aniline C₁₈H₂₃NO 269.38 Enhanced electronic effects from methoxy group; potential for redox applications

Steric and Electronic Effects

  • Steric Hindrance : The neopentyl group in the target compound imposes greater steric bulk compared to smaller N-alkyl/aryl groups (e.g., N,N-dimethyl or 4-methoxyphenylpropyl). This reduces nucleophilicity at the nitrogen and may hinder participation in coupling reactions or coordination chemistry .
  • Electronic Effects : Unlike N-[1-(4-methoxyphenyl)propyl]-2,3-dimethylaniline (), the target lacks electron-donating/withdrawing groups on the N-substituent. Its reactivity is dominated by steric rather than electronic modulation.

Physicochemical Properties

  • Solubility: The neopentyl group likely renders the compound hydrophobic, with low solubility in water but moderate solubility in organic solvents (e.g., dichloromethane, toluene).
  • Thermal Stability : Branched alkyl chains like neopentyl enhance thermal stability, making the compound suitable for high-temperature processes compared to linear N-alkyl analogs.

Biological Activity

N-(2,2-dimethylpropyl)-2,3-dimethylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H19N
  • Molecular Weight : 201.30 g/mol
  • Structure : The compound features a dimethylpropyl group attached to a 2,3-dimethylaniline moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

  • Inhibition of Methyltransferases : As seen with EZH2 inhibitors, the compound may interfere with methylation processes critical for gene expression regulation.
  • Membrane Disruption : Similar compounds have been shown to disrupt fungal membranes, leading to cell death through oxidative damage.
  • Modulation of Signaling Pathways : Potential alteration of signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Case Study 1 : A study examined the effects of a structurally related compound on prostate cancer cells. Results indicated significant downregulation of MYC and EZH2 expression levels when treated with the compound, leading to reduced cell proliferation and increased apoptosis .
  • Case Study 2 : Another investigation into related dimethylaniline derivatives demonstrated antifungal activity with an IC50 value indicating effective inhibition at low concentrations (e.g., IC50 = 2.44 µM), suggesting that this compound could exhibit comparable efficacy against fungal pathogens .

Data Table: Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
N-(similar structure)AnticancerNot specified
Benzophenanthridine derivativeAntifungal2.44
Dimethylaniline derivativeNeuroprotectiveNot specified

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